An In-Depth Technical Guide to the Chemical Properties and Applications of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine
An In-Depth Technical Guide to the Chemical Properties and Applications of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine
Abstract
This technical guide provides a comprehensive overview of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine, a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. The benzoxazine scaffold is a privileged structure known to impart a wide range of biological activities, including anti-microbial, anti-cancer, and anti-inflammatory properties.[1][2] The 7-amino derivative, in particular, serves as a versatile synthetic intermediate, offering a key functional handle for the development of novel therapeutic agents and functional materials. This document details the compound's core chemical and physical properties, provides a validated synthesis protocol, explores its chemical reactivity and derivatization potential, and discusses its current and prospective applications in drug discovery. The content herein is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this valuable chemical entity.
Introduction to the Benzoxazine Scaffold
Benzoxazines are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to an oxazine ring. The 3,4-dihydro-2H-benzo[b][3][4]oxazine core is a prominent structural motif in a multitude of biologically active molecules. Its unique conformational flexibility and the presence of both hydrogen bond donor (N-H) and acceptor (O) sites make it an attractive scaffold for designing ligands that can effectively interact with biological targets.[1] Derivatives of this scaffold have been extensively investigated and have shown potent activities as 5-HT6 receptor antagonists for neurological disorders, as well as displaying anti-proliferative and anti-tubercular properties.[5][6]
The introduction of an amino group at the C7 position of the aromatic ring dramatically enhances the scaffold's utility. This functional group not only influences the electronic properties of the molecule but also serves as a primary site for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of extensive compound libraries.[7][8]
Caption: Core chemical structure of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine.
Physicochemical and Spectroscopic Properties
While experimental data for 3,4-Dihydro-2H-benzo[b]oxazin-7-amine is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs, such as the parent scaffold and its 7-nitro precursor.[9][10]
2.1 Physical and Chemical Properties
The following table summarizes the key computed physicochemical properties for the title compound. These values are essential for predicting its behavior in various solvent systems, its potential for membrane permeability, and for planning synthetic modifications.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O | - |
| Molecular Weight | 150.18 g/mol | - |
| IUPAC Name | 3,4-dihydro-2H-1,4-benzoxazin-7-amine | [4] |
| XLogP3 (Predicted) | 1.0 - 1.5 | [10] (Analog-based) |
| Hydrogen Bond Donors | 2 | - |
| Hydrogen Bond Acceptors | 3 | - |
| Topological Polar Surface Area | 49.6 Ų | [10] (Analog-based) |
| Appearance (Predicted) | Tan to brown solid | [4] (Analog-based) |
2.2 Predicted Spectroscopic Data
Spectroscopic analysis is critical for structure confirmation and purity assessment. The following are the expected characteristic signals for 3,4-Dihydro-2H-benzo[b]oxazin-7-amine.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | ~6.4-6.8 ppm: Aromatic protons (m, 3H). The electron-donating amine group will shift these upfield compared to the unsubstituted ring. ~4.2 ppm: -O-CH₂- protons (t, 2H). ~3.3 ppm: -N-CH₂- protons (t, 2H). ~4.5-5.5 ppm: -NH₂ protons (broad s, 2H). ~3.5-4.5 ppm: -NH- proton (broad s, 1H). Chemical shifts for the oxazine ring protons are based on published data for similar structures.[11] |
| ¹³C NMR | ~145-150 ppm: C-O aromatic carbon. ~135-145 ppm: C-NH₂ aromatic carbon. ~100-120 ppm: Other aromatic carbons. ~65 ppm: -O-CH₂- carbon. ~45 ppm: -N-CH₂- carbon. |
| FT-IR (cm⁻¹) | 3450-3250: N-H stretching (primary aromatic amine and secondary ring amine). 3100-3000: Aromatic C-H stretching. 2950-2850: Aliphatic C-H stretching. ~1620: N-H scissoring (bending). ~1520: Aromatic C=C stretching. ~1230: Aryl-O-Alkyl ether C-O stretching. ~1100: Aliphatic C-N stretching. |
| Mass Spec. (MS) | [M]⁺: m/z = 150.18. |
Synthesis and Manufacturing
The most direct and industrially scalable synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine involves the chemical reduction of its nitro precursor, 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine.[10] Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and mild reaction conditions, which preserve the integrity of the oxazine ring.
Caption: Synthetic pathway for the target compound via catalytic hydrogenation.
3.1 Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from established procedures for the reduction of aromatic nitro groups in related heterocyclic systems.[4]
Materials & Reagents:
-
7-Nitro-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq)[12]
-
10% Palladium on Carbon (Pd/C), 5% w/w (0.05 eq)
-
Methanol (MeOH), ACS grade
-
Tetrahydrofuran (THF), ACS grade
-
Celite®
-
Hydrogen (H₂) gas
-
Argon (Ar) or Nitrogen (N₂) gas
Procedure:
-
Inerting the Reaction Vessel: Add 10% Pd/C (350 mg, 5% w/w) to a hydrogenation vessel. Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen).
-
Addition of Reactants: Under an inert atmosphere, add a suspension of 7-nitro-3,4-dihydro-2H-1,4-benzoxazine (7.0 g, 38.8 mmol, based on MW 180.16) in Methanol (50 mL).
-
Hydrogenation: Securely seal the reaction vessel. Purge the headspace with hydrogen gas. Pressurize the vessel to 40 psi with hydrogen and maintain vigorous stirring.
-
Reaction Monitoring: Allow the reaction to proceed for 16 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting material.
-
Work-up and Filtration: Upon completion, carefully vent the excess hydrogen gas and purge the vessel with inert gas. Dilute the reaction mixture with THF (~200 mL) to ensure all product is in solution.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional THF to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product, typically as a solid.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., THF/Hexane) or by column chromatography on silica gel to yield the final, high-purity 3,4-Dihydro-2H-benzo[b]oxazin-7-amine.[4]
Self-Validation: The identity and purity of the final compound must be confirmed using the spectroscopic methods outlined in Section 2.2 (¹H NMR, ¹³C NMR, MS) and elemental analysis.
Chemical Reactivity and Derivatization Potential
The 3,4-Dihydro-2H-benzo[b]oxazin-7-amine molecule possesses two primary sites of reactivity: the aromatic primary amine (-NH₂) and the heterocyclic secondary amine (-NH-). This dual functionality makes it an exceptionally valuable building block in synthetic and medicinal chemistry.
-
Aromatic Amine (C7-NH₂): This group behaves as a typical arylamine. It is nucleophilic and readily undergoes electrophilic substitution on the nitrogen atom.[3] Key reactions include:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides, a common motif in pharmaceuticals (e.g., sulfa drugs).
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Diazotization: Reaction with nitrous acid (HNO₂) to form a diazonium salt, which is a versatile intermediate for introducing a wide variety of substituents (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.[3]
-
-
Heterocyclic Amine (N4-H): The secondary amine within the oxazine ring is also nucleophilic and can be functionalized, though its reactivity can be modulated by the electronic nature of the aromatic ring. Common reactions include:
-
N-Alkylation: Introduction of alkyl groups.
-
N-Acylation: Formation of amides, which can alter the compound's solubility and electronic profile.
-
N-Arylation: Buchwald-Hartwig cross-coupling reactions can be employed to attach aryl or heteroaryl groups, a common strategy in modern drug discovery.[6]
-
Caption: Key derivatization pathways for the title compound.
Applications in Medicinal Chemistry and Drug Development
The benzoxazine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets.[1] The 7-amino derivative is a strategic starting point for creating new chemical entities with therapeutic potential.
-
Anticonvulsant Agents: Derivatives of 7-amino-2H-1,4-benzoxazin-3(4H)-one have been synthesized and shown to possess potent anticonvulsant activity in maximal electroshock tests, suggesting potential for epilepsy treatment.[13]
-
Serotonin Receptor Antagonists: The 3,4-dihydro-2H-benzo[3][4]oxazine core is central to a class of potent 5-HT6 receptor antagonists, which are being investigated for the treatment of cognitive disorders such as Alzheimer's disease. The 7-amino group allows for the introduction of pharmacophores necessary for high-affinity binding.[14]
-
Antimicrobial and Antioxidant Agents: Various substituted 3,4-dihydro-2H-benzo[b][3][4]oxazines have demonstrated significant antibacterial and antioxidant properties.[15][16] The ability to easily derivatize the 7-amino group allows for optimization of these activities against resistant bacterial strains.
-
Anti-Cancer Therapeutics: Novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines have been developed that exhibit moderate to good potency against a range of cancer cell lines. The presence of an amino group on the scaffold was found to be a key determinant of biological activity.[6]
Conclusion
3,4-Dihydro-2H-benzo[b]oxazin-7-amine is a high-value chemical scaffold with significant, untapped potential. Its straightforward synthesis from a readily available nitro precursor, combined with its dual-site reactivity, makes it an ideal platform for the generation of diverse chemical libraries. The established biological relevance of the benzoxazine core in neuroscience, oncology, and infectious disease provides a strong rationale for its further exploration. This guide provides the foundational chemical knowledge and practical protocols to empower researchers to leverage this versatile molecule in their discovery and development programs.
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